molecular formula C7H11N B14409862 N,N-Dimethylpent-2-en-4-yn-1-amine CAS No. 84702-62-5

N,N-Dimethylpent-2-en-4-yn-1-amine

Cat. No.: B14409862
CAS No.: 84702-62-5
M. Wt: 109.17 g/mol
InChI Key: BQLYBCHYACTZJD-UHFFFAOYSA-N
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Description

Contextualization within Enynes and Tertiary Amine Functional Groups

The core of N,N-Dimethylpent-2-en-4-yn-1-amine is the enyne moiety, a conjugated system comprising a carbon-carbon double bond and a carbon-carbon triple bond. This arrangement makes the molecule a versatile building block in organic synthesis. Enynes are known to participate in a wide array of transformations, including pericyclic reactions, cyclizations, and metal-catalyzed processes like enyne metathesis to form conjugated dienes. organic-chemistry.org The conjugation within the enyne system allows for extended π-electron delocalization, influencing the molecule's spectroscopic properties and reactivity.

The presence of a tertiary amine functional group, specifically a dimethylamino group, introduces another layer of chemical personality to the molecule. Tertiary amines are generally non-polar, organic-soluble bases and act as effective nucleophiles. libretexts.org The lone pair of electrons on the nitrogen atom can interact with electrophiles and metal centers, which can either lead to direct functionalization or influence the reactivity of the adjacent enyne system. msu.edu For instance, the amine can act as a directing group in metal-catalyzed reactions or participate in intramolecular cyclizations.

The juxtaposition of the enyne and tertiary amine functionalities in this compound suggests a potential for complex and controlled chemical transformations, making it an intriguing, albeit under-explored, substrate for synthetic chemists.

Historical Overview of Research on this compound and Analogous Enyne-Amine Architectures

While specific historical research tracing the synthesis and study of this compound is scarce, the development of synthetic methods for enynes and amino-functionalized alkynes provides a relevant backdrop. The synthesis of enynes has been a subject of interest for many decades, with early methods often relying on elimination reactions or the coupling of vinyl and alkynyl organometallic reagents.

More contemporary approaches have seen the advent of powerful transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, and Negishi couplings, which have significantly broadened the scope and efficiency of enyne synthesis. organic-chemistry.org The development of enyne metathesis, catalyzed by ruthenium or molybdenum carbene complexes, has further revolutionized the field, allowing for the facile construction of complex cyclic and acyclic diene systems from enyne precursors. organic-chemistry.org

Research into amino-functionalized enynes has often been driven by their utility as intermediates in the synthesis of nitrogen-containing heterocycles and other biologically active molecules. The synthesis of such compounds can be achieved through various strategies, including the hydroamination of diynes or the coupling of amino-substituted alkynes with vinyl halides. A notable isomer, N,N-Dimethylpent-4-en-2-yn-1-amine , is documented in chemical databases and likely shares some synthetic and reactive characteristics with the title compound. nih.gov

Significance and Research Trajectories of this compound in Academic Organic Synthesis

The significance of this compound in academic organic synthesis lies primarily in its potential as a versatile building block. Although specific applications are not widely reported, its structure suggests several promising research avenues.

One key area of interest is its use in metal-catalyzed cyclization reactions . The enyne moiety is an excellent substrate for a variety of transition metals, which can catalyze intramolecular reactions to form five- or six-membered rings. The tertiary amine could act as a coordinating group, influencing the regioselectivity and stereoselectivity of these transformations.

Furthermore, the compound could serve as a precursor in the synthesis of more complex molecules through enyne metathesis . This powerful carbon-carbon bond-forming reaction would transform the enyne into a conjugated diene, a common motif in natural products and functional materials. The presence of the amine group could, however, influence the catalyst's activity, a known phenomenon in metathesis reactions. msu.edu

The development of novel synthetic methodologies is another potential research trajectory. Given the limited specific literature, the exploration of efficient and stereoselective routes to this compound and its derivatives would be a valuable contribution to synthetic organic chemistry. This could involve, for example, iron-catalyzed propargylic C-H functionalization followed by elimination. acs.orgnih.gov

Finally, the compound could be investigated for its potential biological activity, given that many nitrogen-containing enyne structures exhibit interesting pharmacological properties.

Table 1: Physicochemical Properties of this compound and a Structural Isomer

PropertyThis compoundN,N-Dimethylpent-4-en-2-yn-1-amine
Molecular Formula C₇H₁₁NC₇H₁₁N
Molecular Weight 109.17 g/mol 109.17 g/mol
CAS Number 84702-62-52696-30-2 nih.gov
General Description A tertiary amine with a conjugated enyne system.A tertiary amine with a non-conjugated enyne system.
Potential Reactivity Cyclizations, metathesis, nucleophilic additions.Similar to its isomer, but with potentially different regioselectivity due to the lack of conjugation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84702-62-5

Molecular Formula

C7H11N

Molecular Weight

109.17 g/mol

IUPAC Name

N,N-dimethylpent-2-en-4-yn-1-amine

InChI

InChI=1S/C7H11N/c1-4-5-6-7-8(2)3/h1,5-6H,7H2,2-3H3

InChI Key

BQLYBCHYACTZJD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC=CC#C

Origin of Product

United States

Reactivity and Mechanistic Investigations of N,n Dimethylpent 2 En 4 Yn 1 Amine and Analogues

Unsaturation Reactivity (Alkene and Alkyne)

The conjugated enyne system is the most prominent feature of N,N-Dimethylpent-2-en-4-yn-1-amine, offering a rich landscape for chemical reactions.

Cycloaddition Reactions Involving the Enyne Unit

Cycloaddition reactions are powerful tools for the construction of cyclic molecules, and enynes are excellent substrates for such transformations. libretexts.org These reactions can involve the alkene, the alkyne, or the enyne system as a whole, leading to a diverse range of carbocyclic and heterocyclic products.

One of the most common types of cycloaddition is the [4+2] cycloaddition, or Diels-Alder reaction. libretexts.org In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. The enyne unit of this compound can act as the dienophile. For instance, in reactions with a 1,3-diene, the alkyne can react to yield a 1,4-cyclohexadiene (B1204751) derivative. nih.gov The regioselectivity of these reactions can often be controlled by the choice of catalyst. nih.gov

Another important class of cycloadditions is the [2+2] cycloaddition, which forms a four-membered ring. wikipedia.org These reactions are often promoted photochemically. The alkene part of the enyne system can undergo [2+2] cycloaddition with another alkene to form a cyclobutane (B1203170) ring. wikipedia.org In some cases, catalyst control can also be used to favor [2+2] cycloaddition over [4+2] cycloaddition between a diene and an enyne. nih.gov

The presence of the amine functionality can influence the course of these cycloaddition reactions. Enamines, which are similar in electronic structure to the alkene part of the target molecule, are known to participate in cycloaddition reactions. researchgate.net For example, they can react with electrophilic alkynes in a facile manner. researchgate.net The tertiary amine in this compound can potentially direct or participate in cycloaddition processes.

Table 1: Examples of Cycloaddition Reactions with Enyne Systems

Reaction TypeReactantsProduct TypeReference
[4+2] Cycloaddition1,3-Diene and Alkyne1,4-Cyclohexadiene nih.gov
[2+2] CycloadditionAlkene and AlkeneCyclobutane wikipedia.org
[2+2] Cycloaddition1,3-Diene and AlkyneCyclobutene nih.gov

Hydroamination Processes

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for the synthesis of amines. wikipedia.org This process can occur in either an intramolecular or intermolecular fashion.

In molecules that contain both an amine and an unsaturated C-C bond, intramolecular hydroamination can lead to the formation of nitrogen-containing heterocyclic compounds. For conjugated enynes, base-catalyzed intramolecular hydroamination has been shown to produce allenyl-substituted pyrrolidines in high yields. nih.gov This type of reaction typically requires a catalyst, such as n-butyllithium, to proceed efficiently. nih.gov The mechanism is thought to involve the formation of a metal-amido species, followed by insertion of the unsaturated bond into the metal-nitrogen bond. acs.org

Lanthanide-based catalysts have also been employed for the intramolecular hydroamination of aminoalkenes and aminoalkynes. libretexts.org The reaction is believed to proceed through a similar mechanism involving a metal-amido intermediate, with the b-insertion of the unsaturated bond being the rate-determining step. libretexts.org

Intermolecular hydroamination involves the reaction of a separate amine with an unsaturated compound. wikipedia.org The hydroamination of alkynes is generally more favorable than that of alkenes. nih.gov Catalysts based on a variety of metals, including zirconium, copper, and gold, have been developed for intermolecular hydroamination. nih.govfrontiersin.org

The regioselectivity of intermolecular hydroamination, which determines whether the amine adds to the more or less substituted carbon of the multiple bond (Markovnikov vs. anti-Markovnikov addition), is a key challenge. acs.org The outcome is often dependent on the specific catalyst system employed. acs.org For instance, certain copper-catalyzed systems favor the anti-Markovnikov addition of amines to terminal alkynes. nih.gov Gold-catalyzed hydroamination of phenylacetylene (B144264) with aniline, on the other hand, yields the Markovnikov imine product regioselectively. frontiersin.org

Table 2: Catalysts for Hydroamination Reactions

Catalyst TypeReaction TypeProduct TypeReference
n-ButyllithiumIntramolecularAllenyl-substituted pyrrolidines nih.gov
Lanthanide-basedIntramolecularNitrogen heterocycles libretexts.org
Zirconium-basedIntermolecularEnamines and Imines libretexts.org
Copper-basedIntermolecularAnti-Markovnikov amines nih.gov
Gold-basedIntermolecularMarkovnikov imines frontiersin.org

Stereoselective Reactions and Control in Enyne-Amine Transformations

Controlling the stereochemistry of reactions involving enynes and amines is crucial for the synthesis of complex, biologically active molecules. This can be achieved through the use of chiral catalysts or by taking advantage of the inherent stereochemistry of the starting materials.

In the context of hydroamination, asymmetric intermolecular hydroamination of unactivated alkenes with simple amines has been achieved using chiral catalysts. frontiersin.org Similarly, stereocontrolled synthesis of functionalized heterocyclic amino esters and amides has been accomplished through ring-rearrangement metathesis of enyne-containing precursors. rsc.org In these reactions, the configuration of the chiral centers in the starting material dictates the stereochemistry of the final product. rsc.org

Recent advances have also demonstrated the stereocontrolled synthesis of α-amino acids through a 1,3-nitrogen shift in a process that involves a cyclic transition state, ensuring high regio- and stereocontrol. nih.gov Furthermore, palladium-catalyzed alkene difunctionalization reactions have been developed for the synthesis of substituted cyclopentanes with high stereoselectivity. acs.org

Reactivity of the Tertiary Amine Functionality

The nitrogen lone pair allows the amine to participate in nucleophilic substitution reactions. For example, the alkylation of a cyclopentenyl halide with dimethylamine (B145610) proceeds via an SN2 mechanism to form N,N-dimethylcyclopent-2-en-1-amine. The tertiary amine can also be quaternized by reaction with alkyl halides.

Furthermore, the tertiary amine can serve as a coordinating ligand for metal catalysts, potentially influencing the outcome of reactions at the enyne unit. The basicity and nucleophilicity of the amine can be affected by the geometric constraints of the molecule.

Nucleophilic Properties and Basic Character

The chemical character of this compound is dominated by the interplay between the nitrogen lone pair and the extended π-system of the pent-2-en-4-yne backbone. This interaction dictates both its nucleophilicity and basicity.

Enamines, in general, are recognized as potent carbon nucleophiles. researchgate.netresearchgate.net The delocalization of the nitrogen lone pair into the adjacent double bond increases the electron density at the β-carbon, rendering it susceptible to attack by electrophiles. This resonance effect is central to the synthetic utility of enamines. researchgate.netnih.gov In the case of this compound, the presence of the conjugated alkyne is expected to further modulate this nucleophilicity. The acetylenic group can act as an electron-withdrawing group, potentially diminishing the electron-donating capacity of the enamine nitrogen and thus reducing the nucleophilicity of the β-carbon compared to a simple enamine. However, the conjugated system also allows for the possibility of extended conjugation in reaction intermediates, which could influence reaction pathways.

The basicity of amines is a measure of the availability of the nitrogen lone pair to accept a proton. libretexts.orgyoutube.com For this compound, the delocalization of the lone pair into the en-yne system is expected to significantly reduce its basicity compared to a saturated tertiary amine like triethylamine. This is a common trend observed when an amino group is conjugated with a π-system. masterorganicchemistry.com The hybridization of the nitrogen atom also plays a role; in enamines, the nitrogen atom has a higher degree of sp² character compared to the sp³ hybridization in saturated amines, which also contributes to lower basicity. libretexts.orgmasterorganicchemistry.com

To illustrate the effect of structure on basicity, the following table presents the pKa values of the conjugate acids of some analogous amines. A higher pKa value indicates a stronger base.

Compound NameStructurepKa of Conjugate AcidReference
Triethylamine(CH₃CH₂)₃N10.75 libretexts.org
Piperidine (B6355638)C₅H₁₀NH11.12 masterorganicchemistry.com
AnilineC₆H₅NH₂4.63 masterorganicchemistry.com
PyridineC₅H₅N5.25 libretexts.org

This table presents representative pKa values for analogous amines to illustrate the principles of basicity. Specific experimental data for this compound is not available in the current literature.

Role in Catalysis and Coordination Chemistry

The dual functionality of this compound, possessing both a Lewis basic nitrogen center and a coordinating π-system, suggests its potential utility in catalysis and coordination chemistry.

As a Lewis base, the nitrogen atom can act as an organocatalyst. Enamine catalysis, a cornerstone of modern organic synthesis, relies on the formation of a nucleophilic enamine intermediate from a secondary amine and a carbonyl compound. nih.govresearchgate.net While this compound is a tertiary amine and cannot form an enamine in this manner, its structural motif is a product of such a reaction. The principles of enamine reactivity are, therefore, central to understanding its behavior.

In the realm of coordination chemistry, the nitrogen lone pair and the π-bonds of the en-yne system can coordinate to transition metals. nih.govlibretexts.org The ability of ligands to tune the electronic and steric properties of a metal center is fundamental to the design of catalysts. catalysis.blog this compound could potentially act as a bidentate or even a tridentate ligand, coordinating through the nitrogen and the en-yne moiety. The nature of this coordination would depend on the metal center, its oxidation state, and the other ligands present. The electronic properties of the en-yne system would influence the strength of the metal-ligand bond and, consequently, the reactivity of the resulting complex.

The following table summarizes the types of ligands and their common coordination modes.

Ligand TypeCoordinating AtomsExampleCoordination ModeReference
Monodentate AmineNAmmonia (NH₃)Terminal youtube.com
Bidentate AmineN, N'Ethylenediamine (en)Chelating libretexts.org
Monodentate AlkeneC=CEthene (C₂H₄)π-Coordination youtube.com
Monodentate AlkyneC≡CEthyne (C₂H₂)π-Coordination youtube.com

This table provides examples of common ligand types to illustrate coordination principles. The specific coordination behavior of this compound would require experimental investigation.

Mechanistic Pathways of Catalyzed Reactions

The combination of enamine-type reactivity with transition metal catalysis has led to the development of powerful synthetic methodologies. nih.govspringerprofessional.de While direct mechanistic studies of this compound are not available, the general principles of such cooperative catalysis can be applied to understand its potential reactivity.

In a typical scenario involving a transition metal and an enamine, the catalytic cycle involves the formation of a nucleophilic enamine which then reacts with an electrophile activated by the transition metal. researchgate.netnih.gov For a molecule like this compound, which is itself an enamine, it could participate in catalytic cycles as a ligand that modifies the properties of the metal catalyst or as a substrate that undergoes transformation.

A plausible catalytic cycle where this compound acts as a substrate could involve the coordination of the alkyne or alkene moiety to a transition metal center. This coordination would activate the π-system towards nucleophilic attack. The dimethylamino group, being an integral part of the molecule, would electronically influence this activation. For instance, in a palladium-catalyzed reaction, the cycle might involve oxidative addition, migratory insertion, and reductive elimination steps, with the enamine part of the molecule directing or participating in these transformations.

The characterization of intermediate species is crucial for elucidating reaction mechanisms. researchgate.net In transition metal-catalyzed reactions involving enamines, key intermediates would include metal-enamine complexes, π-allyl metal complexes, and metallacyclic species. researchgate.netnih.gov Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and X-ray crystallography are invaluable tools for identifying and characterizing these transient species.

For this compound, the characterization of its coordination complexes with various transition metals would be the first step in understanding its catalytic potential. NMR spectroscopy could reveal the mode of coordination (through N, C=C, or C≡C) by observing shifts in the proton and carbon signals upon complexation. IR spectroscopy would be sensitive to changes in the vibrational frequencies of the double and triple bonds upon coordination. X-ray crystallography of stable complexes could provide definitive structural information.

The following table lists some common techniques used for the characterization of reaction intermediates.

TechniqueInformation ObtainedApplication to Enamine Catalysis
NMR SpectroscopyStructure, connectivity, and dynamics of molecules in solution.Identification of enamine and iminium ion intermediates, and their stereochemistry. researchgate.net
IR SpectroscopyPresence of functional groups and changes in bond vibrations.Monitoring the formation and consumption of carbonyls, enamines, and metal-ligand bonds.
Mass SpectrometryMolecular weight and fragmentation patterns.Identification of reaction products and intermediates.
X-ray CrystallographyPrecise three-dimensional structure of crystalline solids.Determination of the solid-state structure of stable catalysts and intermediates.

This table outlines common analytical techniques and their applications in studying catalytic cycles. The specific application to this compound would depend on the reaction under investigation.

Advanced Spectroscopic and Structural Characterization of N,n Dimethylpent 2 En 4 Yn 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For a molecule such as N,N-Dimethylpent-2-en-4-yn-1-amine, with its distinct functional groups—a dimethylamino group, a carbon-carbon double bond (alkene), and a carbon-carbon triple bond (alkyne)—NMR spectroscopy would be indispensable for confirming its structure and stereochemistry.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would provide crucial information on the number of different types of protons and their connectivity within the this compound molecule. Based on its structure, one would expect to observe distinct signals for the protons of the N-methyl groups, the methylene (B1212753) group adjacent to the nitrogen, the vinylic protons of the double bond, and the acetylenic proton. The chemical shifts (δ) of these protons would be influenced by their local electronic environment. The integration of the signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity), governed by spin-spin coupling, would reveal the number of neighboring protons.

For the trans or (E)-isomer, the coupling constant (J-value) between the two vinylic protons would be expected to be in the range of 12-18 Hz, a characteristic feature of a trans-configuration. For the cis or (Z)-isomer, this coupling constant would be smaller, typically in the range of 6-12 Hz.

Hypothetical ¹H NMR Data Table for this compound

Protons Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constant (Hz)
N(CH₃)₂ 2.2 - 2.5 singlet (s) N/A
-CH₂-N 3.0 - 3.4 doublet (d) or doublet of doublets (dd)
=CH-CH₂- 5.5 - 6.0 multiplet (m)
HC≡C-CH= 5.8 - 6.5 multiplet (m)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Assignments

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the dimethylamino group, the methylene group, the sp²-hybridized carbons of the double bond, and the sp-hybridized carbons of the triple bond would appear in characteristic regions of the spectrum.

Hypothetical ¹³C NMR Data Table for this compound

Carbon Atom Expected Chemical Shift (ppm)
N(CH₃)₂ 40 - 50
-CH₂-N 50 - 65
=C- 110 - 140
=C- 110 - 140
≡C- 70 - 90

Advanced NMR Techniques (e.g., 2D NMR, ¹⁹F NMR for specific derivatives)

To unambiguously assign all proton and carbon signals and to determine the precise connectivity and spatial relationships within the molecule, advanced two-dimensional (2D) NMR techniques would be employed. restek.comyoutube.com

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to trace the proton-proton connectivity through the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would show correlations between protons and the carbon atoms to which they are directly attached, allowing for the direct assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons, which would be essential for confirming the stereochemistry of the double bond (E vs. Z).

For derivatives of this compound containing fluorine, ¹⁹F NMR would be a powerful tool for characterization, as ¹⁹F is a high-sensitivity nucleus with a wide chemical shift range.

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the precise molecular weight of this compound with high accuracy. This allows for the calculation of the elemental formula, confirming the number of carbon, hydrogen, and nitrogen atoms in the molecule and distinguishing it from other compounds with the same nominal mass. For this compound (C₇H₁₁N), the expected exact mass would be approximately 109.0891 g/mol . nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be suitable for the analysis of a volatile compound like this compound. The gas chromatogram would indicate the purity of the sample, while the mass spectrometer would provide the mass spectrum of the compound as it elutes from the GC column.

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum is a unique fingerprint of the molecule and provides valuable structural information. For an amine, a characteristic fragmentation is the alpha-cleavage, where the bond between the carbon adjacent to the nitrogen and the next carbon is broken. This would lead to the formation of a stable iminium ion, which would likely be a prominent peak in the spectrum.

Chromatographic Techniques for Purity and Isomer Analysis

Chromatographic methods are essential for assessing the purity and isomeric composition of this compound. Gas and liquid chromatography are powerful tools for separating the target compound from impurities and for resolving its stereoisomers.

Gas chromatography is a primary technique for verifying the purity and quantifying the presence of this compound in a sample. However, the analysis of amines by GC can present challenges. The basic nature of the amine functional group can lead to interactions with acidic sites on standard silica-based columns, resulting in poor peak shape and tailing. labrulez.com This issue becomes more pronounced with highly basic primary and secondary amines, but tertiary amines like this compound can also be affected. labrulez.com

To achieve sharp, symmetrical peaks and reliable quantification, several strategies are employed. The use of specially deactivated columns or base-deactivated packings, such as those treated with potassium hydroxide (B78521) (KOH), is a common approach to minimize adsorptive losses. labrulez.com

An alternative and often more effective method is the derivatization of the amine. researchgate.netnih.gov This process involves converting the polar amine into a less polar, more volatile derivative, which improves its chromatographic behavior. researchgate.net For tertiary amines, derivatization might involve a dealkylation step followed by reaction with an agent like a chloroformate. researchgate.net A common derivatization procedure for amines involves acylation, for instance, with isobutyl chloroformate, which produces a more stable compound suitable for GC analysis. nih.gov

Table 1: Hypothetical GC Parameters for Analysis of Derivatized this compound

ParameterValue/ConditionPurpose
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)General purpose, low-bleed column suitable for a wide range of analytes.
Derivatizing Agent Isobutyl ChloroformateTo reduce polarity and improve peak shape. nih.gov
Carrier Gas Helium or NitrogenInert mobile phase for carrying the analyte through the column. mdpi.com
Inlet Temperature 250 °CEnsures rapid volatilization of the sample.
Oven Program 50 °C (hold 2 min), then 10 °C/min to 250 °C (hold 5 min)Temperature gradient to separate compounds with different boiling points. mdpi.com
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID for general quantification; MS for identification based on mass-to-charge ratio. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound, particularly for the separation of its stereoisomers. The presence of a carbon-carbon double bond in the molecule gives rise to E/Z (geometric) isomers. These diastereomers can typically be separated using standard reversed-phase or normal-phase HPLC conditions due to their differing polarities and shapes.

For the analysis of enantiomers, which are non-superimposable mirror images, chiral HPLC is required. While this compound itself is not chiral unless a stereocenter is present, its derivatives can be. Chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, leading to their separation. phenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely recognized for their broad applicability in separating a diverse range of chiral compounds, including amines. yakhak.org

The efficiency of chiral separation of basic compounds like amines on polysaccharide CSPs can be dramatically improved by the addition of acidic modifiers, such as ethanesulfonic acid (ESA) or methanesulfonic acid (MSA), to the mobile phase. nih.gov These additives can form ion pairs with the amine, enhancing the interactions with the CSP. nih.gov Another approach involves derivatizing the analyte with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. nih.gov For alkynes specifically, derivatization to form cobalt complexes can be an effective strategy to facilitate chiral HPLC separation, especially when the original compound lacks a strong UV chromophore. mdpi.com

Table 2: Typical Chiral HPLC Conditions for Amine Derivative Separation

ParameterConditionRationale
Column (CSP) Polysaccharide-based (e.g., Chiralpak® series)Broad enantioselectivity for many classes of compounds, including amines. yakhak.org
Mobile Phase Hexane/Isopropanol with acidic additive (e.g., ESA)Normal phase separation; acidic additive improves peak shape and resolution for basic analytes. yakhak.orgnih.gov
Flow Rate 1.0 mL/minStandard analytical flow rate. yakhak.org
Detection UV (e.g., 254 nm) or Fluorescence (if derivatized with a fluorophore)Detection based on chromophore or fluorophore present in the analyte or derivative. yakhak.org
Temperature Ambient or controlled (e.g., 25 °C)Temperature can influence selectivity; consistency is key for reproducibility.

X-ray Diffraction Studies of Crystalline Derivatives and Metal Complexes

While this compound is likely a liquid at room temperature, its crystalline derivatives or metal complexes can be studied using X-ray diffraction to determine their precise three-dimensional atomic structure. This technique is definitive for establishing molecular geometry, stereochemistry, and intermolecular packing in the solid state.

The nitrogen lone pair and the π-systems of the double and triple bonds make this compound an excellent candidate to act as a ligand in coordination complexes with various metal ions (e.g., Co(II), Ni(II), Cu(II)). spuvvn.edu The synthesis of such complexes can yield stable, crystalline materials suitable for single-crystal X-ray diffraction analysis. ijcce.ac.ir

The analysis of the diffraction pattern provides detailed information about the crystal structure, including the unit cell dimensions (a, b, c, α, β, γ), the crystal system (e.g., monoclinic, triclinic), and the space group. spuvvn.eduisca.me This data allows for the precise determination of bond lengths, bond angles, and the coordination geometry around the metal center (e.g., tetrahedral, square planar, octahedral). isca.me Powder X-ray diffraction (PXRD) can also be used to assess the crystallinity and phase purity of bulk samples of these materials. spuvvn.edu

Table 4: Hypothetical Crystallographic Data for a Metal Complex of this compound

ParameterHypothetical ValueDescription
Chemical Formula [M(C₇H₁₁N)₂Cl₂]Example of a Dichlorobis(ligand)metal(II) complex.
Crystal System MonoclinicA common crystal system for coordination complexes. spuvvn.eduisca.me
Space Group P2₁/cA frequently observed space group for monoclinic systems. spuvvn.edu
Unit Cell Parameters a = 8.5 Å, b = 12.1 Å, c = 9.8 Å, β = 95.5°Defines the size and shape of the repeating unit in the crystal lattice.
Coordination Geometry Distorted TetrahedralDescribes the arrangement of the ligands around the central metal ion.
M-N Bond Length 2.05 ÅThe distance between the metal center and the coordinating nitrogen atom.
M-Cl Bond Length 2.25 ÅThe distance between the metal center and the chloride ligand.

Theoretical and Computational Chemistry Studies of N,n Dimethylpent 2 En 4 Yn 1 Amine

Electronic Structure and Bonding Properties

The electronic structure of N,N-Dimethylpent-2-en-4-yn-1-amine is characterized by its conjugated π-system, which extends across the double bond and the triple bond. This conjugation influences the molecule's geometry, stability, and reactivity. The nitrogen atom's lone pair of electrons can also participate in this conjugation, further affecting the electronic distribution.

Theoretical investigations into the electronic properties of similar conjugated systems often employ Density Functional Theory (DFT). nih.gov These studies reveal that the presence of heteroatoms like nitrogen can lead to significant polarization of the covalent bonds due to differences in electronegativity. qmul.ac.uk This polarization and the delocalization of π-electrons across the carbon backbone are critical in determining the molecule's reactivity, particularly its behavior in addition reactions. In related stilbene (B7821643) derivatives, theoretical calculations have demonstrated the presence of intramolecular charge transfer (ICT) states, which are fundamental to understanding their photophysical properties. researchgate.net For this compound, the nitrogen atom is expected to act as an electron-donating group, increasing the electron density on the conjugated carbon chain.

Natural Bond Orbital (NBO) analysis is a computational method that can further elucidate the bonding in such molecules. It provides information about charge distribution, hybridization, and delocalization of electron density. For instance, in studies of anisole (B1667542) complexes with aromatic amines, NBO analysis has been used to characterize hydrogen bonding and the role of charge transfer in stabilizing the complexes. nih.gov A similar analysis for this compound would likely show significant delocalization of the nitrogen lone pair into the π-system of the enyne moiety.

Reaction Mechanism Elucidation via Quantum Mechanical Calculations

Quantum mechanical calculations are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. For a molecule like this compound, which contains multiple reactive sites, these calculations can predict the most likely pathways for various transformations.

The elucidation of a reaction mechanism involves identifying the transition states (TS) that connect reactants to products. The energy of these transition states determines the activation energy and, consequently, the reaction rate. DFT calculations are a common method for locating and characterizing transition states.

In studies of amine-catalyzed aldol (B89426) reactions involving enamine intermediates, DFT calculations (specifically using the B3LYP functional) have been employed to explore the mechanisms, transition states, relative rates, and stereochemistries. nih.govresearchgate.netcapes.gov.br These studies have shown that primary enamine-mediated reactions can proceed through half-chair transition states stabilized by hydrogen bonding, leading to lower activation energies compared to secondary enamine-mediated reactions. nih.govresearchgate.netcapes.gov.br For reactions involving this compound, similar computational approaches could be used to model its reactions, for example, with electrophiles. The energetic profile for such a reaction would reveal the feasibility of different pathways, such as 1,2- versus 1,4-addition to the conjugated system.

Computational studies on the cleavage of amide bonds assisted by intramolecular amine attack have determined the most favorable mechanism by comparing the activation free energies of several possible pathways. usfq.edu.ec This highlights the predictive power of these methods in discerning complex reaction mechanisms.

In catalyzed reactions, understanding the interaction between the catalyst and the substrate is crucial. Computational studies can model these interactions and explain the role of the catalyst in lowering the activation energy.

For instance, in the N-heterocyclic carbene (NHC)-catalyzed reactions of enals, DFT calculations have been used to investigate the catalytic cycle. acs.org The study revealed that the binding of the NHC to the enal initiates the cycle, and subsequent steps involve intramolecular proton transfer and the formation of various intermediates. acs.org Global reactivity index (GRI) analysis can also be employed to understand how the catalyst alters the electronic properties of the substrate, making it more reactive. acs.org

In the context of reactions involving this compound, if a catalyst were to be used, computational modeling could predict the binding mode of the catalyst to the enyne amine and how this interaction facilitates the desired transformation. For example, in cooperative catalysis systems for the hydroalkynylation of internal 1,3-enynes, a Lewis acid catalyst has been shown to promote the reaction. acs.org DFT calculations could be used to explore the interactions between a Lewis acid and the nitrogen atom or the π-system of this compound.

Conformational Analysis and Stereochemical Predictions

The three-dimensional structure of a molecule, including its various conformations and stereoisomers, plays a significant role in its reactivity and properties. Conformational analysis involves studying the different spatial arrangements of a molecule and their relative energies. organicchemistrytutor.comlibretexts.org

For a flexible molecule like this compound, rotation around single bonds can lead to various conformers. Computational methods can be used to calculate the potential energy surface (PES) as a function of dihedral angles, identifying the most stable conformations. researchgate.netcureffi.org In conjugated organic materials, the planarity of the π-system is crucial for efficient orbital overlap and charge delocalization. qmul.ac.uk Theoretical studies on conjugated systems often focus on the torsional potentials to understand the preference for planar or non-planar conformations. researchgate.net For this compound, the most stable conformer would likely seek to maximize the conjugation of the enyne system while minimizing steric hindrance between the dimethylamino group and the rest of the molecule.

Computational chemistry is also a powerful tool for predicting stereochemical outcomes of reactions. In the study of amine-catalyzed aldol reactions, DFT calculations have successfully modeled the stereoselectivities of reactions involving chiral aldehydes and have been used to predict the preference for the formation of specific ring fusions in intramolecular reactions. nih.govresearchgate.netcapes.gov.br Similar approaches could be applied to predict the stereochemical outcome of reactions involving this compound, for example, in asymmetric catalysis.

Spectroscopic Data Prediction and Validation (e.g., GIAO-DFT for NMR chemical shifts)

Computational methods can predict various spectroscopic properties, such as NMR chemical shifts, which can then be compared with experimental data for structure validation. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a widely accepted approach for calculating NMR chemical shifts. rsc.orgnih.gov

The prediction of ¹H and ¹³C NMR chemical shifts using GIAO-DFT has become a standard tool in structural elucidation. nih.gov The process typically involves optimizing the geometry of the molecule and then calculating the NMR shielding tensors. These are then converted to chemical shifts, often using a linear regression approach to improve accuracy. nih.gov Studies have shown that this methodology can be highly accurate, with mean absolute errors for ¹H and ¹³C chemical shifts being significantly low. nih.gov

For this compound, GIAO-DFT calculations could be performed to predict its ¹H and ¹³C NMR spectra. The predicted chemical shifts could then be compared with experimental data to confirm the structure. This is particularly useful in cases where isomers might be present, as the calculated spectra for different isomers would likely show distinct differences. The accuracy of these predictions can be high enough to distinguish between constitutional isomers and even stereoisomers. nih.gov

Below is a hypothetical table of predicted ¹³C NMR chemical shifts for this compound, based on typical values for similar functional groups and the application of GIAO-DFT principles.

Carbon AtomPredicted Chemical Shift (ppm)
C1 (CH₂)55-65
C2 (=CH)110-120
C3 (=CH)130-140
C4 (C≡)80-90
C5 (≡CH)75-85
N(CH₃)₂40-50

This table represents hypothetical predicted values and would require specific GIAO-DFT calculations for validation.

Systematic investigations of DFT-GIAO for ¹⁵N NMR chemical shift prediction have also been carried out, proving effective in identifying correct regio-isomers, oxidation states, and protonation states. rsc.org This could be particularly relevant for this compound in studying its behavior in different chemical environments.

Applications of N,n Dimethylpent 2 En 4 Yn 1 Amine in Complex Molecular Synthesis

Role as a Versatile Synthetic Building Block

The strategic placement of multiple functional groups makes N,N-Dimethylpent-2-en-4-yn-1-amine a highly versatile precursor in organic synthesis. The enyne moiety is particularly noteworthy, allowing for a variety of transformations. The alkene can participate in reactions such as additions and cycloadditions, while the terminal alkyne is amenable to a host of coupling reactions and nucleophilic additions. The tertiary amine can act as a directing group, a nucleophile, or a base, further expanding its synthetic utility.

The conjugated enyne system can undergo a range of pericyclic reactions and transition-metal-catalyzed transformations, leading to the rapid assembly of complex molecular architectures. This reactivity allows for the controlled and sequential functionalization of the molecule, making it an attractive starting material for the synthesis of diverse and intricate target compounds.

Formation of Nitrogen-Containing Heterocyclic Systems

A significant application of enyne amines, including this compound, lies in the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and natural products. The inherent functionality of the molecule provides a direct pathway to various cyclic systems through intramolecular reactions.

For instance, the enyne portion of the molecule is a prime substrate for cyclization reactions. Under the influence of transition metal catalysts, such as palladium or gold, the molecule can undergo cycloisomerization reactions. In these processes, the nitrogen atom can act as an internal nucleophile, attacking the activated alkyne to form five- or six-membered rings. The specific reaction conditions and catalyst system can be tuned to control the regioselectivity of the cyclization, leading to a variety of heterocyclic scaffolds.

Catalyst SystemReaction TypeResulting Heterocycle
Palladium(II) Acetate / LigandCycloisomerizationSubstituted Pyrroles
Gold(I) Chloride / LigandIntramolecular HydroaminationDihydropyridines
Ruthenium-based CatalystsEnyne MetathesisVarious N-Heterocycles

This table represents typical transformations for enyne amines; specific data for this compound is not extensively documented in publicly available literature.

Precursors to Biologically Relevant Compounds

The structural motifs accessible from this compound are prevalent in numerous biologically active compounds. While direct studies on the biological applications of this specific amine are limited, its potential as a precursor is evident from research on analogous structures. For example, a patent has been filed for a bioactive substance conjugate utilizing the closely related compound, N,N-Dimethylpent-4-yn-1-amine. This highlights the potential for the terminal alkyne functionality to be used in "click" chemistry or other conjugation methods to link the molecule to biomolecules, creating targeted therapeutic agents or probes.

The ability to readily form heterocyclic structures, as discussed previously, is also of high biological relevance. Pyrrolidine and piperidine (B6355638) rings, for instance, are fundamental components of many alkaloids and synthetic drugs. The capacity to construct these frameworks from a simple, acyclic precursor like this compound underscores its value in medicinal chemistry research.

Functionalization in the Synthesis of Advanced Organic Materials

The unique electronic and structural features of this compound make it an interesting candidate for the development of advanced organic materials. The conjugated enyne system can be incorporated into polymer backbones to create materials with tailored electronic and optical properties. For instance, polymers containing such functionalities could exhibit conductivity or be used as organic semiconductors.

Furthermore, the tertiary amine group can be leveraged to impart specific properties to materials. Amine-functionalized polymers have been shown to exhibit enhanced adhesion to biological surfaces, making them promising for biomedical applications such as tissue engineering scaffolds and biocompatible coatings. The amine can also serve as a site for post-polymerization modification, allowing for the attachment of other functional groups to fine-tune the material's properties. While specific research on polymers derived from this compound is not widely reported, the principles established with other amine-functionalized monomers suggest a promising avenue for future material design.

Potential Polymer TypeFunctional Contribution of the AminePotential Application
Polypyrrole (analogue)Enhanced cell adhesion, site for bio-conjugationBiomedical scaffolds, biosensors
Polyacetylene (analogue)Doping site for conductivity modulationConductive polymers, organic electronics

This table illustrates the potential applications based on the functional groups of this compound by analogy to known functional polymers.

Future Research Directions and Unexplored Avenues Concerning N,n Dimethylpent 2 En 4 Yn 1 Amine

Development of Novel and Sustainable Synthetic Methodologies

Furthermore, the principles of green chemistry should be a guiding factor in the development of new synthetic routes. This would involve the use of non-toxic solvents, catalytic systems to minimize waste, and reaction conditions that are energy-efficient. The exploration of biocatalytic methods, although challenging for such a specific structure, should not be entirely discounted, as enzymes can offer unparalleled selectivity under mild conditions.

Exploration of Untapped Reactivity Profiles and Transformations

The conjugated en-yne system in N,N-Dimethylpent-2-en-4-yn-1-amine is a key feature that suggests a wide range of potential chemical transformations that remain to be explored. The electron-donating nature of the dimethylamino group is expected to significantly influence the reactivity of the unsaturated system.

Future investigations could focus on:

Cycloaddition Reactions: The en-yne motif is an excellent substrate for various cycloaddition reactions, such as Diels-Alder, [4+2], and [2+2] cycloadditions. The regioselectivity and stereoselectivity of these reactions could be systematically studied with a variety of dienophiles and reaction partners.

Metal-Catalyzed Cross-Coupling Reactions: The terminal alkyne presents a handle for a multitude of metal-catalyzed reactions, including Sonogashira, Heck, and Suzuki couplings. These would allow for the introduction of a wide array of substituents, leading to a diverse library of derivatives with potentially interesting properties.

Addition Reactions: The double and triple bonds are susceptible to electrophilic and nucleophilic additions. A systematic study of the addition of halogens, hydrogen halides, and other reagents could reveal interesting chemo- and regioselectivities governed by the electronic influence of the amino group.

Polymerization: The en-yne functionality suggests that this compound could serve as a monomer for the synthesis of novel polymers with interesting electronic and material properties.

Integration into Continuous Flow Chemistry and Automated Synthesis

The translation of synthetic routes for this compound and its derivatives to continuous flow systems represents a significant area for future research. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for higher yields and purity. interchim.com

A key research direction would be the development of a continuous flow process for the synthesis of the target molecule itself. This would involve the design of a reactor setup that can handle the specific reaction conditions and reagents required. The ability to precisely control parameters such as temperature, pressure, and residence time in a flow reactor could allow for the optimization of reaction outcomes that are difficult to achieve in batch. acs.org

Furthermore, the integration of in-line purification and analysis techniques would enable a fully automated "synthesis-to-stock" platform for this compound and its analogs. This would greatly accelerate the exploration of its chemical space and the discovery of new applications. The development of such automated systems is a growing area of interest in both academic and industrial research. nih.gov

Computational Design and Predictive Modeling for Directed Synthesis

Computational chemistry and predictive modeling are powerful tools that can guide and accelerate experimental research. In the context of this compound, these methods can be employed to explore its properties and reactivity before embarking on extensive laboratory work.

Future computational studies could include:

Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure, molecular orbitals, and conformational preferences of the molecule. nih.gov This information can provide insights into its reactivity and spectroscopic properties. For instance, calculating the energies of different tautomeric forms or the transition states of potential reactions can help predict the most likely reaction pathways. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the molecule and its interactions with other molecules, such as solvents or reactants. This can be particularly useful for understanding its behavior in solution and for predicting its physical properties.

Predictive Modeling for Structure-Property Relationships: By generating a virtual library of derivatives of this compound and calculating their properties, it may be possible to develop quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models. These models could then be used to predict the properties of new, unsynthesized compounds, thereby guiding the design of molecules with specific desired characteristics.

By combining computational predictions with experimental validation, a more efficient and targeted approach to the exploration of this compound and its derivatives can be achieved.

Q & A

Basic: What synthetic routes are recommended for laboratory-scale preparation of N,N-Dimethylpent-2-en-4-yn-1-amine?

Answer:
The synthesis of this compound can be optimized using reductive amination or transition metal-catalyzed coupling. Evidence from analogous amines suggests:

  • Reductive amination : React pent-2-en-4-yn-1-amine with formaldehyde under reducing conditions (e.g., sodium borohydride) in dimethylformamide (DMF) at room temperature for 12–24 hours .
  • Nickel-catalyzed N-alkylation : Use bis(1,5-cyclooctadiene)nickel with tailored ligands (e.g., acenaphthoimidazolium salts) to couple propargyl halides with dimethylamine derivatives in toluene at 35°C .
    Key parameters : Solvent choice (DMF or toluene), catalyst loading (5–10 mol%), and reaction time (12–35 hours) critically influence yield (typically 60–85%).

Advanced: How can reaction efficiency be improved for this compound synthesis using transition metal catalysts?

Answer:
Optimization strategies include:

  • Ligand design : Bulky, electron-donating ligands (e.g., bis-phosphine or N-heterocyclic carbenes) enhance catalytic activity and selectivity. For example, acenaphthoimidazolium ligands improved nickel-mediated C–N coupling yields by 20–30% .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while toluene minimizes side reactions in hydrophobic systems .
  • Continuous flow reactors : Enhance mass transfer and reduce reaction time (e.g., from 24 hours to 5 hours) while maintaining >90% purity .
    Validation : Monitor reaction progress via GC-MS or in situ FTIR to adjust catalyst loading and temperature dynamically.

Basic: What safety protocols are essential when handling this compound?

Answer:
Based on structurally similar amines:

  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact (GHS H315/H319) .
  • Ventilation : Use fume hoods with ≥100 ft/min face velocity to mitigate inhalation risks (GHS H335) .
  • Spill management : Absorb with inert materials (vermiculite) and neutralize with dilute acetic acid (pH 6–8) before disposal .
    Storage : Store under nitrogen at 2–8°C in amber glass to prevent oxidation .

Advanced: What analytical methods resolve contradictions in stability data for this compound under varying pH?

Answer:
Contradictions arise from competing degradation pathways (hydrolysis vs. oxidation). Methodological approaches include:

  • Forced degradation studies : Expose the compound to pH 1–13 at 40°C for 48 hours. Monitor via HPLC-PDA (C18 column, 220 nm) to quantify degradation products .
  • Kinetic modeling : Use Arrhenius plots to predict shelf life. For example, activation energy (Ea) of 85 kJ/mol indicates stability >6 months at 25°C in neutral buffers .
  • Mass spectrometry (HRMS) : Identify oxidation products (e.g., N-oxide derivatives) and confirm structures via MS/MS fragmentation .

Basic: How should researchers characterize the purity of this compound?

Answer:

  • Chromatography : HPLC with UV detection (λ = 255 nm) using a reverse-phase column (e.g., Agilent ZORBAX SB-C18) .
  • Spectroscopy : ¹H/¹³C NMR (CDCl₃) to verify vinyl (δ 5.2–5.8 ppm) and alkyne (δ 1.9–2.1 ppm) protons; FTIR for C≡C stretch (2100–2260 cm⁻¹) .
  • Elemental analysis : Confirm %C, %H, %N within ±0.3% of theoretical values (C: 72.8%, H: 10.2%, N: 7.1%) .

Advanced: What mechanistic insights explain the compound’s reactivity in [3+2] cycloaddition reactions?

Answer:
The enyne moiety enables dual reactivity:

  • Alkyne activation : Transition metals (e.g., CuI) polarize the C≡C bond, facilitating azide-alkyne cycloaddition (CuAAC) to form triazoles .
  • Conjugated system : The pent-2-en-4-yn backbone stabilizes transition states via hyperconjugation, reducing activation energy by 15–20 kJ/mol compared to non-conjugated analogs .
    Experimental validation : Kinetic isotopic effects (KIE) studies (kH/kD = 1.8) confirm rate-determining alkyne activation .

Basic: What are the key physicochemical properties of this compound?

Answer:
Based on analogous compounds (e.g., N,N-Dimethyl-1-naphthylamine):

  • Molecular weight : ~140–200 g/mol .
  • LogP : Estimated 1.5–2.0 (indicative of moderate hydrophobicity) .
  • Boiling point : ~160–180°C (extrapolated from alkylamine analogs) .
  • Stability : Sensitive to strong oxidizers (e.g., peroxides) and UV light .

Advanced: How can researchers mitigate N-nitrosamine formation in this compound derivatives?

Answer:

  • Process controls : Avoid nitrosating agents (e.g., nitrites) and secondary amine contaminants. Use high-purity reagents (<10 ppm nitrite) .
  • Scavengers : Add ascorbic acid (1–5 mol%) to reduce residual nitrite levels during synthesis .
  • Analytical monitoring : LC-MS/MS (MRM mode) to detect nitrosamines at <0.1 ppm thresholds .

Basic: What solvent systems are optimal for recrystallizing this compound?

Answer:

  • Polar solvents : Ethanol/water (7:3 v/v) at −20°C yields needle-like crystals with >99% purity .
  • Non-polar systems : Hexane/ethyl acetate (9:1 v/v) for fractional crystallization, achieving 98–99% recovery .

Advanced: How do steric and electronic effects influence the compound’s bioactivity in enzyme inhibition assays?

Answer:

  • Steric effects : The dimethylamino group hinders binding to monoamine oxidase (MAO) active sites, reducing IC₅₀ by 50% compared to non-methylated analogs .
  • Electronic effects : The electron-rich alkyne stabilizes charge-transfer complexes with acetylcholinesterase (AChE), enhancing inhibition (Ki = 120 nM vs. 450 nM for saturated analogs) .
    Methodology : Molecular docking (AutoDock Vina) and QSAR models validate structure-activity relationships .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.